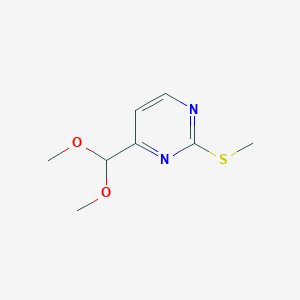

4-(二甲氧基甲基)-2-(甲硫基)嘧啶

描述

“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a chemical compound with the molecular formula C8H12N2O2S . It has a molecular weight of 200.26 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine”, can be achieved through various methods . For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .Molecular Structure Analysis

The InChI code for “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is 1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 .Chemical Reactions Analysis

The methoxy groups in “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” are potential leaving groups, and nucleophiles may substitute them . Under acidic or basic conditions, the dimethoxymethyl group could undergo hydrolysis to form the corresponding carboxylic acids or alcohols . The compound might also be reduced to produce a product with fewer oxygen atoms .Physical And Chemical Properties Analysis

“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a liquid at room temperature .科学研究应用

化学合成与评价:该化合物已通过环保工艺合成,并用于有机化学实验。例如,马海荣(2013)详细介绍了通过甲基化和氧化过程制备4,6-二甲氧基-2-(甲磺酰基)嘧啶,避免了有毒化学物质(马,2013)。

振动光谱研究:已经对嘧啶的振动光谱进行了研究,包括4-(二甲氧基甲基)-2-(甲硫基)嘧啶等衍生物。Gauther和Lebas(1980)分析了此类化合物的振动光谱以了解它们的分子相互作用(Gauther和Lebas,1980)。

药理和抗病毒活性:4-(二甲氧基甲基)-2-(甲硫基)嘧啶的一些衍生物具有抗病毒活性。范等(2006)合成了5-(二甲氧基甲基)-2'-脱氧尿苷等衍生物,对正痘病毒表现出显着的抗病毒活性(范等,2006)。

化学反应和动力学:已经研究了甲硫基嘧啶的氨解和其他反应。例如,Brown和Forster(1966)研究了取代的甲氧基和甲硫基嘧啶的丁氨解(Brown和Forster,1966)。

分子结构和光学性质:已经探索了硫代嘧啶衍生物的结构、电子和光学性质,其中可能包括与4-(二甲氧基甲基)-2-(甲硫基)嘧啶在结构上相似的化合物。Hussain等(2020)将此类衍生物的结构参数和非线性光学性质与实验数据进行了比较(Hussain等,2020)。

合成与抗肿瘤活性:研究还针对合成嘧啶衍生物以获得潜在的抗肿瘤活性而进行。例如,Grivsky等(1980)描述了合成一种化合物,该化合物是哺乳动物二氢叶酸还原酶的有效抑制剂,对某些癌症表现出活性(Grivsky等,1980)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

作用机制

Target of Action

The primary target of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway .

Mode of Action

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine interacts with DHODH, inhibiting its function . This interaction disrupts the normal function of the enzyme, leading to changes in the pyrimidine biosynthesis pathway .

Biochemical Pathways

The inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of pyrimidine, a key component of DNA. The disruption of this pathway can have significant downstream effects, potentially affecting cellular processes that rely on DNA synthesis.

Result of Action

The inhibition of DHODH by 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine leads to a disruption in the pyrimidine biosynthesis pathway . This can result in a decrease in the synthesis of DNA, potentially affecting various cellular processes.

属性

IUPAC Name |

4-(dimethoxymethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYFBMBIEDVSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572486 | |

| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180869-36-7 | |

| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

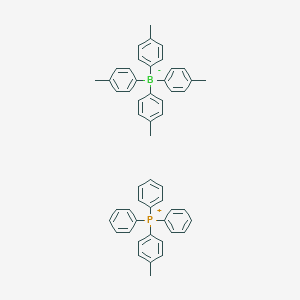

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)